![molecular formula C13H16N2O3 B13738194 [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate CAS No. 17798-18-4](/img/structure/B13738194.png)
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a 3-methylbut-2-enoylamino group and an N-methylcarbamate group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate typically involves the reaction of 3-(3-methylbut-2-enoylamino)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The industrial production methods may also involve the use of advanced purification techniques, such as chromatography, to isolate the final product.
化学反应分析
Types of Reactions:
Oxidation: [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: This compound can also undergo reduction reactions, where reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert it into reduced forms.
Substitution: Substitution reactions involving this compound can occur, where functional groups on the phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: In chemistry, [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate its effects on cellular processes and pathways. It may serve as a tool to study enzyme inhibition or activation, as well as its potential therapeutic applications.
Medicine: In the medical field, this compound is explored for its potential use as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
作用机制
The mechanism of action of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. This interaction can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
相似化合物的比较
[3-(3-methylbut-2-enoylamino)phenyl] N-ethylcarbamate: Similar structure with an ethyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-propylcarbamate: Similar structure with a propyl group instead of a methyl group.
[3-(3-methylbut-2-enoylamino)phenyl] N-butylcarbamate: Similar structure with a butyl group instead of a methyl group.
Uniqueness: The uniqueness of [3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate lies in its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
17798-18-4 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)7-12(16)15-10-5-4-6-11(8-10)18-13(17)14-3/h4-8H,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
PCAIVGZUKPFHEE-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)OC(=O)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
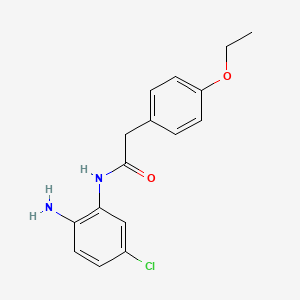
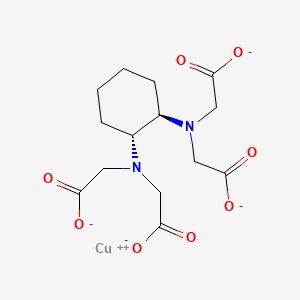
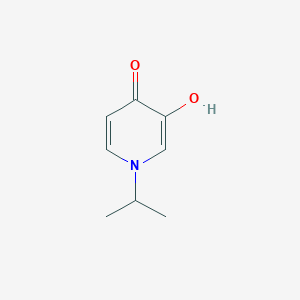
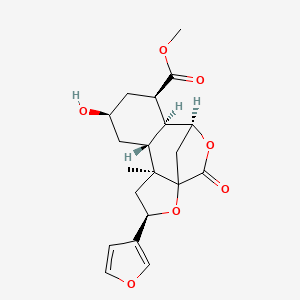

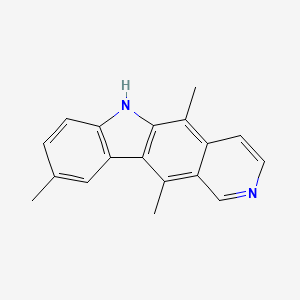

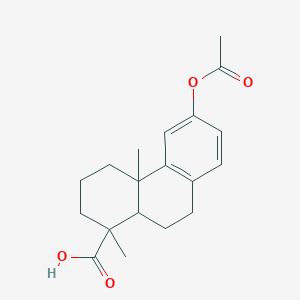
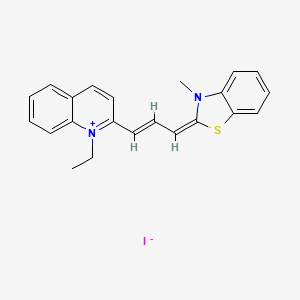
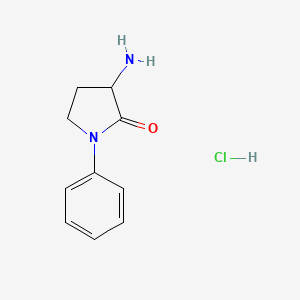
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
